Tirofiban impurity 8 is a chemical compound associated with Tirofiban, a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor. Tirofiban is primarily utilized as an antiplatelet agent to mitigate thrombotic events in patients experiencing acute coronary syndrome. Tirofiban impurity 8 is recognized as one of the impurities that can emerge during the synthesis or degradation of Tirofiban itself. Understanding this impurity is crucial for ensuring the quality and efficacy of Tirofiban formulations.
Tirofiban impurity 8 is classified under pharmaceutical impurities, specifically those arising from synthetic processes or degradation pathways of the parent compound, Tirofiban. Its identification and characterization are essential for quality control in pharmaceutical manufacturing, ensuring that the final product meets regulatory standards.
The synthesis of Tirofiban impurity 8 involves several intricate steps, often employing various reagents and catalysts. The specific synthetic routes are frequently proprietary and documented in patents or scientific literature. For instance, one method includes using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to detect and characterize this impurity .
Synthetic Routes:
In industrial settings, the production methods for Tirofiban impurity 8 align closely with those used for Tirofiban itself. Stringent quality control measures are implemented to ensure the purity and consistency of the final product. The isolation and characterization processes are critical for maintaining compliance with pharmaceutical standards.
The molecular structure of Tirofiban impurity 8 is derived from its relationship with Tirofiban, which has a molecular formula of C22H36N2O5S. The specific structural configuration of impurity 8 may involve variations such as halogen substitutions or oxidation states that differentiate it from the parent compound .
Key Structural Features:
Tirofiban impurity 8 can undergo various chemical reactions, including:
The mechanism of action for Tirofiban impurity 8 is closely related to that of Tirofiban itself. Tirofiban inhibits the platelet glycoprotein IIb/IIIa receptor, which prevents platelet aggregation and thrombus formation. While the specific effects and potency of Tirofiban impurity 8 may differ from those of its parent compound, it may interact with similar molecular targets within biological systems .
Tirofiban impurity 8 exhibits physical properties that can be characterized through various analytical methods:
The chemical properties include stability under varying conditions (e.g., temperature, pH) and reactivity with common reagents. Studies have shown that impurities like Tirofiban impurity 8 can affect the stability of formulations containing Tirofiban .
Tirofiban impurity 8 has several significant applications in scientific research:
Impurity profiling of tirofiban involves systematic identification, quantification, and monitoring of structurally related compounds that arise during synthesis or storage. Tirofiban Impurity 8 (also designated as Impurity A, Debutylpiperidine Tirofiban, or N-(Butylsulfonyl)-L-tyrosine) serves as both a process-related impurity and a degradation marker in pharmaceutical formulations. Its molecular formula (C₁₃H₁₉NO₅S; MW 301.36) corresponds to a hydrolytic product formed during the cleavage of tirofiban’s ether linkage. As a key starting material derivative, it provides insights into synthetic optimization: High levels signal incomplete coupling reactions or inadequate purification steps in the manufacturing process. Modern pharmacopeial standards require its control below thresholds of 0.15% in the active pharmaceutical ingredient (API), necessitating sensitive and specific analytical methodologies [1] [6] [7].
Structural characteristics of Impurity 8 include a chiral center maintaining the (S)-configuration of the parent drug, a free phenolic hydroxyl group susceptible to oxidation, and a carboxylic acid group contributing to solubility. These features influence its chromatographic behavior and degradation kinetics. Analytical control strategies employ reverse-phase ultra-performance liquid chromatography (RP-UPLC) coupled with photodiode array (PDA) and mass detectors (QDa), achieving baseline separation at 227 nm using HSS T3 columns with acidic mobile phases (0.02% TEA, pH 2.8). This configuration resolves Impurity 8 from other structurally related compounds like N-oxide derivatives formed during oxidation [4] [6].
Table 1: Key Tirofiban Impurities and Their Characteristics
Designation | CAS No. | Molecular Formula | Molecular Weight | Origin | Acceptance Threshold |
---|---|---|---|---|---|
Tirofiban Impurity 8 | 149490-60-8 | C₁₃H₁₉NO₅S | 301.36 | Synthetic intermediate | ≤0.15% |
Tirofiban HCl (API) | 150915-40-5 | C₂₂H₃₆N₂O₅S·HCl·H₂O | 495.08 | Active ingredient | N/A |
Oxidative Impurity B | Not available | C₂₂H₃₆N₂O₆S | 454.60 | Degradation in formulations | ≤0.10% |
Des-tyrosine derivative | 149490-61-9 | C₂₂H₃₀N₂O₅S | 434.60 | Hydrolysis | ≤0.10% |
Continuous monitoring of Impurity 8 through stability-indicating methods enables manufacturers to assess batch-to-batch consistency and shelf-life predictions. Forced degradation studies confirm method specificity by demonstrating resolution from tirofiban and other degradants under thermal, photolytic, and hydrolytic stress. Quantitative limits of detection (LOD) as low as 0.04 μg/mL ensure trace-level quantification, critical for compliance with International Council for Harmonisation (ICH) Q3B guidelines on impurity qualification thresholds [4] [6].
Oxidative degradation represents a primary instability pathway for tirofiban in aqueous injections, generating impurities that regulatory agencies scrutinize due to potential toxicity concerns. While Tirofiban Impurity 8 itself is not primarily oxidative, it serves as a precursor to secondary degradants under peroxide-rich conditions. Regulatory submissions for parenteral drugs must include mechanistic studies of oxidative pathways, quantification limits for degradants, and validation data demonstrating control through packaging and formulation design. The European Pharmacopoeia and FDA guidelines specifically require justification for impurity levels exceeding identification thresholds of 0.1% in daily doses ≤2 g/day [1] [2] [4].
Accelerated oxidation studies using hydrogen peroxide reveal complex degradation kinetics:
Table 2: Forced Degradation Conditions and Impact on Tirofiban Formulations
Stress Condition | Concentration/Duration | Major Impurities Formed | Degradation Level | Detection Method |
---|---|---|---|---|
Oxidative (H₂O₂) | 30% / 24h | N-oxide (Impurity B), Impurity 8 | 4.5% | UPLC-PDA/QDa at 227 nm |
Acidic hydrolysis (HCl) | 1N / 48h at 80°C | Des-tyrosine derivatives | 2.8% | HPLC-UV |
Alkaline hydrolysis (NaOH) | 0.1N / 1h at 25°C | Racemized products | 1.2% | Chiral UPLC |
Photolysis (UV) | 1.2 million lux·hours | Isomeric cyclization products | 0.9% | LC-MS/MS |
Analytical advancements have enabled simultaneous detection of Impurity 8 and oxidative species through UPLC-PDA/QDa systems. This hyphenated technique combines high-resolution chromatography (0.5 mL/min flow; 10-minute runs) with mass confirmation, essential for structural elucidation of unknown degradants. The method’s validation parameters—including linearity (0.04–0.38 μg/mL for Impurity 8), precision (RSD <2%), and accuracy (98–102%)—meet ICH Q2(R1) requirements for regulatory filings. Such approaches support the implementation of real-time release testing (RTRT) by providing multi-impurity quantification in a single analytical run [4] [6] [2].
Mitigation strategies for oxidation control include nitrogen blanketing in vials, optimized buffer systems (pH 3.0–5.0), and chelating agents to sequester metal catalysts. Accelerated stability data (40°C/75% RH for 6 months) demonstrate that such controls suppress Impurity 8 formation below 0.05%, ensuring compliance throughout shelf life. Regulatory assessments further require toxicological qualification of impurities exceeding thresholds, emphasizing why rigorous oxidative profiling remains non-negotiable in tirofiban submissions [4] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: